molecular formula C8H9NO3 B1628794 2,5-Dimethyl-3-nitrophenol CAS No. 65151-57-7

2,5-Dimethyl-3-nitrophenol

Cat. No.: B1628794
CAS No.: 65151-57-7
M. Wt: 167.16 g/mol
InChI Key: HHBUAAXHXWSZAG-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3-nitrophenol is an organic compound that belongs to the class of nitrophenols It is characterized by the presence of two methyl groups attached to the benzene ring at positions 2 and 5, and a nitro group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dimethyl-3-nitrophenol can be synthesized through several methods. One common approach involves the nitration of 2,5-dimethylphenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to prevent over-nitration and to ensure the selective formation of the desired nitrophenol derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-3-nitrophenol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Alkyl halides, strong bases.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 2,5-Dimethyl-3-aminophenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

    Oxidation: 2,5-Dimethyl-3-nitrobenzoic acid.

Scientific Research Applications

2,5-Dimethyl-3-nitrophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its role as a precursor to bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-3-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to changes in cellular processes, including enzyme inhibition and disruption of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethyl-3-nitrophenol: Similar structure but with the nitro group at a different position.

    2,5-Dimethyl-4-nitrophenol: Similar structure but with the nitro group at position 4.

    2,5-Dimethylphenol: Lacks the nitro group, making it less reactive in certain chemical reactions.

Uniqueness

2,5-Dimethyl-3-nitrophenol is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The presence of both electron-donating methyl groups and an electron-withdrawing nitro group creates a compound with distinct chemical properties that can be exploited in various scientific and industrial contexts.

Properties

IUPAC Name

2,5-dimethyl-3-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-3-7(9(11)12)6(2)8(10)4-5/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBUAAXHXWSZAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20597088
Record name 2,5-Dimethyl-3-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65151-57-7
Record name 2,5-Dimethyl-3-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65151-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethyl-3-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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